molecular formula C10H13FO4S B8360968 2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate CAS No. 589755-58-8

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate

Cat. No.: B8360968
CAS No.: 589755-58-8
M. Wt: 248.27 g/mol
InChI Key: FFNHAPICNDDQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-(4-fluoro-2-methoxy-phenyl)-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-fluoro-2-methoxy-phenyl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenol
  • 4-Fluorophenylboronic acid

Uniqueness

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate is unique due to its specific ester linkage and the presence of both methanesulfonic acid and 4-fluoro-2-methoxy-phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

589755-58-8

Molecular Formula

C10H13FO4S

Molecular Weight

248.27 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H13FO4S/c1-14-10-7-9(11)4-3-8(10)5-6-15-16(2,12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

FFNHAPICNDDQAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.1 g (29.97 mmol) of 2-(4-Fluoro-2-methoxy-phenyl)-ethanol in 30 ml of anhydrous dichloromethane was added at 0° C. 6.26 ml (44.95 mmol) of triethylamine and 3.5 ml (44.95 mmol) of methanesulfonyl chloride. The resulting mixture was stirred at 0° C. for 1 h. The mixture was then diluted with water and dichloromethane and extracted with dichloromethane. Organic layer was dried and evaporated to give 7 g(100%) of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester.
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5.1 g
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3.5 mL
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reactant
Reaction Step Three
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